molecular formula C8H5ClF4 B3031324 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene CAS No. 248262-29-5

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B3031324
CAS No.: 248262-29-5
M. Wt: 212.57 g/mol
InChI Key: FZTZSNPJDFLZOZ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, also known as CF3C6H4CH2Cl, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of aromatic compounds and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Electrophilic Fluorination and Organic Synthesis

This compound is notable for its role in electrophilic fluorination reactions, a critical area in organofluorine chemistry. The use of 1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene, particularly in the form of Selectfluor F-TEDA-BF4, has enabled effective and selective introduction of fluorine atoms into organic molecules. This process is essential for creating compounds with desired properties for pharmaceuticals, agrochemicals, and material science. The versatility of Selectfluor as a mediator or catalyst in various organic transformations underscores the importance of this compound in modern synthetic chemistry (Singh & Shreeve, 2004).

Photochemical Studies

Research into the photochemistry of fluoro(trifluoromethyl)benzenes, including derivatives similar to this compound, has provided insights into the photophysical processes of these compounds. Studies on the fluorescence spectra, quenching of singlet state emission, and intersystem crossing yields contribute to a deeper understanding of the electronic and structural aspects influencing the behavior of fluoroaromatic compounds under light exposure. Such knowledge is beneficial for designing materials with specific photochemical and photophysical properties (Al-ani, 1973a; Al-ani, 1973b).

Material Science and Polymer Chemistry

In material science, the chemical serves as a building block for the synthesis of advanced materials, such as hyperbranched poly(arylene ether)s and novel fluorine-containing polymers. These materials exhibit unique properties, including thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for various high-performance applications. The development of these polymers demonstrates the compound's utility in creating new materials with tailored properties for specific applications (Banerjee et al., 2009; Xie et al., 2001).

Safety and Hazards

This compound may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause genetic defects and cancer, and causes damage to organs (Blood) through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-(chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTZSNPJDFLZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374667
Record name 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248262-29-5
Record name 1-(Chloromethyl)-4-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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